N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide
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Overview
Description
N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methyl group, and a 4-nitrophenyl group attached to a benzenecarboximidamide core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide typically involves a multi-step process. One common method includes the following steps:
Halogenation: The nitrated product undergoes halogenation to introduce a halogen atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Reduction: Formation of N’-(benzenesulfonyl)-N-methyl-N-(4-aminophenyl)benzenecarboximidamide.
Substitution: Formation of various substituted benzenecarboximidamides depending on the nucleophile used.
Oxidation: Formation of N’-(benzenesulfonyl)-N-carboxy-N-(4-nitrophenyl)benzenecarboximidamide.
Scientific Research Applications
N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing inflammation. This interaction is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide can be compared with other benzenesulfonyl derivatives:
N-(4-nitrophenyl)benzenesulfonamide: Lacks the methyl and carboximidamide groups, resulting in different chemical properties and biological activities.
N-methyl-N-(4-nitrophenyl)benzenesulfonamide: Similar structure but without the carboximidamide group, leading to variations in reactivity and applications.
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide: Similar but without the methyl group, affecting its solubility and interaction with biological targets.
The unique combination of functional groups in N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-22(17-12-14-18(15-13-17)23(24)25)20(16-8-4-2-5-9-16)21-28(26,27)19-10-6-3-7-11-19/h2-15H,1H3/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVOIZPMBFDAN-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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